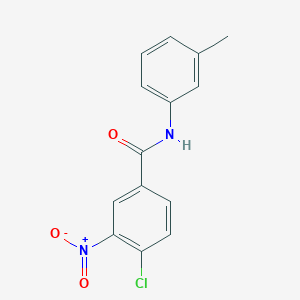

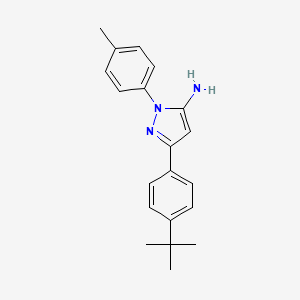

![molecular formula C22H18N4 B5555617 11-[(4-甲基苯基)氨基]-2,3-二氢-1H-环戊[4,5]吡啶并[1,2-a]苯并咪唑-4-腈](/img/structure/B5555617.png)

11-[(4-甲基苯基)氨基]-2,3-二氢-1H-环戊[4,5]吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole condensed ring systems, including compounds similar to the one , often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. These reactions yield tricyclic compounds that can be further modified to various derivatives through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and conversion to azido, amino, piperidino, and methoxy derivatives (Rida, Soliman, Badawey, & Kappe, 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole condensed ring systems is characterized by a tricyclic core, which can be further analyzed using single-crystal X-ray diffraction techniques. These analyses help determine the planarity of the core structure and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).

Chemical Reactions and Properties

Benzimidazole condensed ring systems undergo various chemical reactions that lead to a wide range of derivatives. These reactions include formylation, chlorination, and the introduction of azido, amino, and methoxy groups, among others. The compounds exhibit strong in vitro activity against certain bacteria, such as S. aureus, although some derivatives might not show activity against lymphocytic leukemia in mice (Rida, Soliman, Badawey, & Kappe, 1988).

科学研究应用

合成和化学性质

- 已通过多种方法合成了苯并咪唑稠环系统,包括 11-[(4-甲基苯基)氨基]-2,3-二氢-1H-环戊[4,5]吡啶并[1,2-a]苯并咪唑-4-腈的衍生物。这些化合物已被用于制备不同的衍生物,包括 N-5 甲基或 N-5 乙基衍生物、甲酰基衍生物、叠氮化物、氨基、哌啶基和甲氧基衍生物,展示了它们在化学合成中的多功能性 (Rida 等人,1988)。

抗菌活性

- 该化合物的某些衍生物已显示出针对金黄色葡萄球菌的强效体外活性。然而,当在小鼠中针对 P-388 淋巴细胞性白血病进行筛选时,发现它们不活跃,表明它们具有作为抗菌剂的潜力,但作为抗白血病应用的效果不佳 (Rida 等人,1988)。

荧光性质

- 该化合物的衍生物因其荧光性质而受到研究,特别是在用作涤纶纤维的荧光增白剂的背景下。这展示了它们在材料科学和纺织工程中的潜在应用 (Rangnekar & Rajadhyaksha,1986)。

抗肿瘤和抗菌应用

- 已合成并评估了该化合物的几种衍生物的抗肿瘤和抗菌活性。这些研究对于探索它们作为医学科学中治疗剂的潜力至关重要 (El-ziaty 等人,2018)。

缓蚀

- 已研究了该化合物的某些杂环衍生物在 HCl 中对 C 钢表面的缓蚀性能。这突出了它们在工业应用中的效用,特别是在防腐方面 (Abdel Hameed 等人,2020)。

属性

IUPAC Name |

16-(4-methylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c1-14-9-11-15(12-10-14)24-21-17-6-4-5-16(17)18(13-23)22-25-19-7-2-3-8-20(19)26(21)22/h2-3,7-12,24H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYUDHTPTWHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-Toluidino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

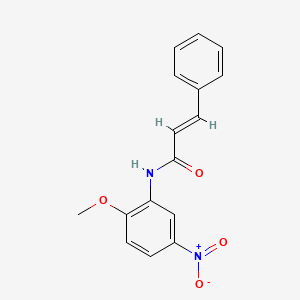

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

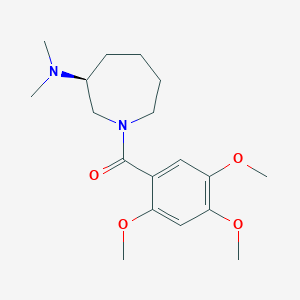

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)